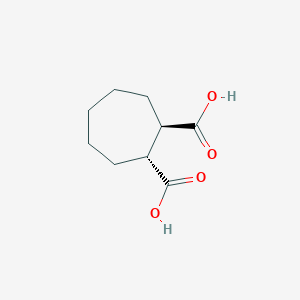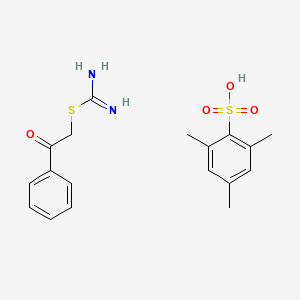![molecular formula C20H16O2S2 B14738439 2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione CAS No. 6322-77-6](/img/structure/B14738439.png)
2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione is an organic compound known for its unique chemical structure and properties. This compound contains a quinoid fragment, which is known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, antiallergic, and anticancer activities .
Métodos De Preparación
The synthesis of 2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione can be achieved through several methods. One common synthetic route involves the reaction of (chlorosulfanyl)benzenes with benzene-1,4-diamines in pyridine at 0°C . Another method involves the reaction of arenethiols with N,N′-dichlorocyclohexa-2,5-diene-1,4-diimines in dioxane in the presence of aqueous sodium carbonate . Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include m-chloroperoxybenzoic acid for oxidation and sodium borohydride for reduction . Major products formed from these reactions include bis-sulfonamides and other sulfur-containing derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it has been studied for its potential antifungal, antibacterial, anti-inflammatory, antiallergic, and anticancer activities . Additionally, it is used in the industry as a biocidal additive, insecticide, and plant growth regulator .
Mecanismo De Acción
The mechanism of action of 2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. It acts as an inhibitor of dynamin 1, reducing clathrin-mediated endocytosis in cells . This inhibition affects cellular processes such as vesicle trafficking and signal transduction, leading to its biological effects.
Comparación Con Compuestos Similares
2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds such as 2,5-bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione and 2,5-bis(2-methylanilino)-1,4-benzoquinone . These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the quinoid fragment and sulfur-containing groups in this compound contributes to its distinct properties and applications.
Propiedades
Número CAS |
6322-77-6 |
|---|---|
Fórmula molecular |
C20H16O2S2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
2,5-bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H16O2S2/c1-13-3-7-15(8-4-13)23-19-11-18(22)20(12-17(19)21)24-16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
Clave InChI |
OXOSZIPBWQIBNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)SC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


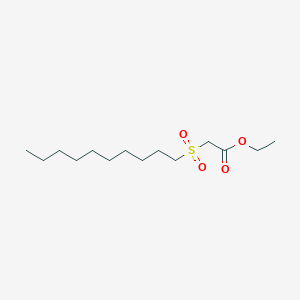
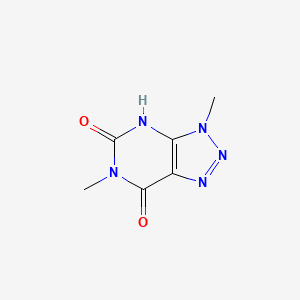
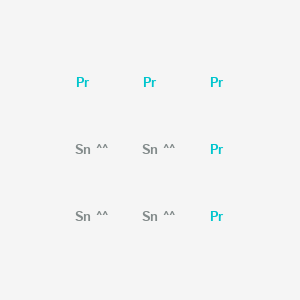
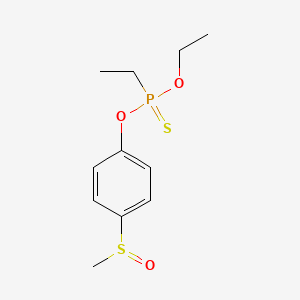
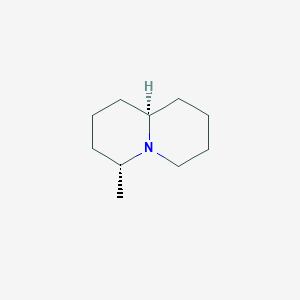
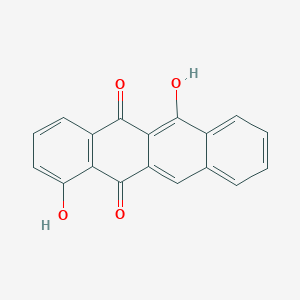
![4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B14738406.png)
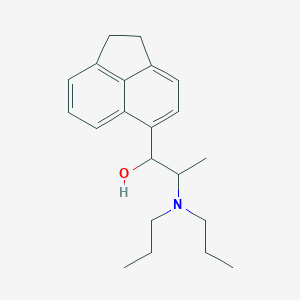
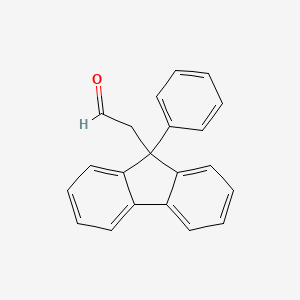
![4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-(diethylamino)-1-(6-methoxyquinolin-4-yl)ethanol](/img/structure/B14738414.png)
![2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14738417.png)
